molecular formula C12H13N3 B2808577 N-benzyl-6-methylpyrimidin-4-amine CAS No. 4687-68-7

N-benzyl-6-methylpyrimidin-4-amine

Cat. No. B2808577
CAS RN: 4687-68-7
M. Wt: 199.257
InChI Key: QFUMHOKQQJCWMT-UHFFFAOYSA-N
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Description

N-benzyl-6-methylpyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-benzyl-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting key enzymes involved in metabolic pathways. In cancer cells, N-benzyl-6-methylpyrimidin-4-amine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In weeds, N-benzyl-6-methylpyrimidin-4-amine has been shown to inhibit the activity of acetohydroxyacid synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
N-benzyl-6-methylpyrimidin-4-amine has been shown to have biochemical and physiological effects in both cancer cells and weeds. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit DNA synthesis. In weeds, N-benzyl-6-methylpyrimidin-4-amine has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to growth inhibition and eventual death of the plant.

Advantages And Limitations For Lab Experiments

N-benzyl-6-methylpyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure compound can be obtained. It has been shown to have potent anti-cancer and herbicidal properties, making it a promising compound for further research. However, there are also limitations to using N-benzyl-6-methylpyrimidin-4-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its potential toxicity and environmental impact need to be studied further before it can be used as a drug or herbicide.

Future Directions

There are several future directions for research on N-benzyl-6-methylpyrimidin-4-amine. In medicine, further studies are needed to optimize its anti-cancer properties and to determine its potential for use in combination with other anti-cancer drugs. In agriculture, further studies are needed to determine its effectiveness as a herbicide and to optimize its use in different crops. Additionally, studies are needed to determine the potential toxicity and environmental impact of N-benzyl-6-methylpyrimidin-4-amine, as well as its potential use in other areas such as biofuels and bioplastics.

Synthesis Methods

N-benzyl-6-methylpyrimidin-4-amine can be synthesized using various methods, including the reaction of 6-methyl-4-chloropyrimidine with benzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 6-methylpyrimidine-4-carboxaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to obtain high yields of N-benzyl-6-methylpyrimidin-4-amine with high purity.

Scientific Research Applications

N-benzyl-6-methylpyrimidin-4-amine has potential applications in medicine and agriculture. In medicine, this compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, N-benzyl-6-methylpyrimidin-4-amine has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their metabolic pathways.

properties

IUPAC Name

N-benzyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-7-12(15-9-14-10)13-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUMHOKQQJCWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-methylpyrimidin-4-amine

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